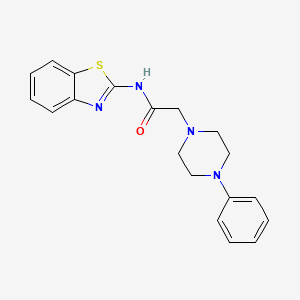

N-1,3-benzothiazol-2-yl-2-(4-phenyl-1-piperazinyl)acetamide

- Click on QUICK INQUIRY to receive a quote from our team of experts.

- With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

N-1,3-benzothiazol-2-yl-2-(4-phenyl-1-piperazinyl)acetamide and its analogs are a class of compounds that have been explored for their potential pharmacological properties, including anti-inflammatory, anticancer, and acetylcholinesterase inhibitory activities. The interest in these compounds arises from their structural novelty and the diverse biological activities they exhibit, which are attributed to their complex molecular structure combining benzothiazole and piperazine rings with an acetamide linker.

Synthesis Analysis

The synthesis of N-1,3-benzothiazol-2-yl-2-(4-phenyl-1-piperazinyl)acetamide derivatives typically involves a two-step chemical synthesis. Initially, amino benzothiazoles are chloroacetylated, followed by a reaction with substituted piperazines in the presence of a base to obtain the desired acetamide analogs. This synthetic route is favored for its simplicity and efficiency in producing a variety of analogs with potential biological activities (Raghavendra et al., 2012).

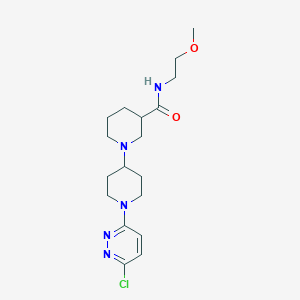

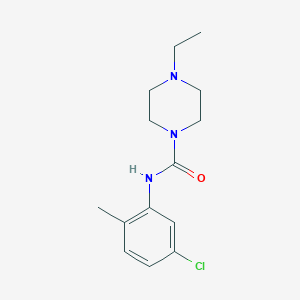

Molecular Structure Analysis

The molecular structure of these compounds is characterized by the presence of a benzothiazole moiety linked to a piperazine ring through an acetamide spacer. The structural diversity within this class of compounds is achieved by varying the substituents on the benzothiazole and piperazine units, which significantly influences their pharmacological properties. The molecular docking studies of these analogs against various targets like COX-2 enzymes confirm the importance of their structural features in their mechanism of action (Raghavendra et al., 2012).

Chemical Reactions and Properties

These compounds undergo various chemical reactions characteristic of their functional groups. For example, the acetamide group can participate in hydrolysis reactions, while the piperazine unit can engage in N-alkylation or acylation reactions. The chemical properties of these compounds are largely influenced by the electron-rich nature of the benzothiazole and piperazine rings, making them susceptible to electrophilic substitutions.

Physical Properties Analysis

The physical properties of N-1,3-benzothiazol-2-yl-2-(4-phenyl-1-piperazinyl)acetamide derivatives, such as solubility, melting point, and stability, are influenced by the nature of the substituents on the benzothiazole and piperazine rings. These properties are critical in determining the compounds' pharmacokinetics and pharmacodynamics profiles.

Chemical Properties Analysis

The chemical properties, including reactivity and interaction with biological targets, are key to understanding the therapeutic potential of these compounds. Their ability to interact with various enzymes and receptors is attributed to the specific structural features, like the spatial arrangement of the benzothiazole and piperazine rings and the electronic distribution within the molecule.

- Synthesis and pharmacological evaluation: (Raghavendra et al., 2012).

Future Directions

The future directions for the study of “N-1,3-benzothiazol-2-yl-2-(4-phenyl-1-piperazinyl)acetamide” and similar compounds could include further exploration of their biological activities, development of more efficient synthesis methods, and detailed study of their physical and chemical properties .

properties

IUPAC Name |

N-(1,3-benzothiazol-2-yl)-2-(4-phenylpiperazin-1-yl)acetamide |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C19H20N4OS/c24-18(21-19-20-16-8-4-5-9-17(16)25-19)14-22-10-12-23(13-11-22)15-6-2-1-3-7-15/h1-9H,10-14H2,(H,20,21,24) |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

HWTOESXSHJRETQ-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1CN(CCN1CC(=O)NC2=NC3=CC=CC=C3S2)C4=CC=CC=C4 |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C19H20N4OS |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

352.5 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

![1-({3-[4-(4-fluorophenyl)-1-piperazinyl]-1-piperidinyl}carbonyl)cyclohexanol](/img/structure/B5382192.png)

![2-({5-[1-(2-chloro-4-fluorophenoxy)ethyl]-4-methyl-4H-1,2,4-triazol-3-yl}thio)acetamide](/img/structure/B5382196.png)

![N,1-dimethyl-N-[(3-methyl-2-thienyl)methyl]-6-(3-pyridinyl)-1H-pyrazolo[3,4-d]pyrimidin-4-amine](/img/structure/B5382197.png)

![N-mesityltricyclo[3.2.1.0~2,4~]octane-3-carboxamide](/img/structure/B5382211.png)

![{1-[(5-isopropyl-1,3,4-oxadiazol-2-yl)methyl]piperidin-3-yl}(4-methoxy-2-methylphenyl)methanone](/img/structure/B5382216.png)

![[rel-(1R,3S)-3-({4-[3-(4-fluorophenoxy)propyl]-1-piperazinyl}carbonyl)cyclopentyl]amine dihydrochloride](/img/structure/B5382241.png)

![4-chloro-N-[1-(tetrahydro-2-furanyl)ethyl]benzenesulfonamide](/img/structure/B5382258.png)

![1-{[2-(azepan-1-ylcarbonyl)-7-methylimidazo[1,2-a]pyridin-3-yl]methyl}-N-methylprolinamide](/img/structure/B5382270.png)

![3,5-dimethyl-N-[5-(4-pyridinyl)-1,3,4-thiadiazol-2-yl]-1-adamantanecarboxamide](/img/structure/B5382281.png)